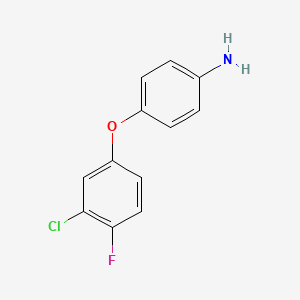
4-(3-Chloro-4-fluorophenoxy)aniline
Vue d'ensemble
Description
The compound "4-(3-Chloro-4-fluorophenoxy)aniline" is a derivative of aniline, which is a pivotal building block in pharmaceuticals and various organic compounds. Aniline derivatives are known for their diverse applications, including their use in the synthesis of dyes, drugs, and polymers. The presence of chlorine and fluorine atoms in the compound suggests potential reactivity and usefulness in various chemical contexts .
Synthesis Analysis
The synthesis of related chloro-fluoro-aniline compounds has been explored in several studies. For instance, a practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was developed, starting from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by a reduction step, yielding an 82% overall yield . Another study reported the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene with a 72% yield . These methods highlight the feasibility of synthesizing chloro-fluoro-aniline derivatives with high efficiency and minimal environmental impact.
Molecular Structure Analysis
Vibrational spectra and molecular structure analyses of chloro-fluoro-aniline derivatives have been conducted using various spectroscopic techniques. Natural Bond Orbital (NBO) analysis has revealed the potential nonlinearity of these compounds due to π-conjugations and hyperconjugative interactions . Additionally, theoretical structural analysis using density functional theory has provided insights into the spectroscopic properties of the aniline family, including chloro-fluoro-aniline derivatives .
Chemical Reactions Analysis
Chloro-fluoro-aniline derivatives exhibit interesting reactivity patterns. For example, 3-chloro-4-fluorothiophene-1,1-dioxide, a related compound, has been used as a Diels-Alder diene in reactions with various dienophiles, demonstrating high regioselectivity and yielding good yields of chloro-fluoro substituted aromatics . The metabolism of 3-chloro-4-fluoro-aniline in animals has been studied, revealing its conversion into various metabolites, such as 2-amino-4-chloro-5-fluorophenyl sulphate, which suggests potential pathways for biotransformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-fluoro-aniline derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the electron distribution, leading to unique optical and electronic properties. For instance, the linear and nonlinear optical properties of 3-chloro-4-fluoro-aniline have been investigated, showing its applicability in optical limiting applications and potential use as a therapeutic agent . Theoretical calculations have also been used to predict the thermodynamic functions and molecular electrostatic potential surfaces of these compounds .
Applications De Recherche Scientifique
Synthesis Processes
- The synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline demonstrates a practical process using cheap and readily available materials, offering high yield and less environmental burden, suggesting potential for industrial production (Zhang Qingwen, 2011).
Molecular Docking and QSAR Studies
- Docking studies of derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine with c-Met kinase have been performed. The study highlighted molecular features contributing to inhibitory activity, and QSAR methods provided insights into biological activities of these inhibitors (Caballero et al., 2011).
Nonlinear Optical Materials
- Compounds like 4-chloro-3-(trifluoromethyl)aniline and related derivatives have been studied for their vibrational properties and potential as nonlinear optical (NLO) materials. The studies included hyperconjugation interactions and molecular electrostatic potential analysis, contributing to the understanding of these materials' properties (Revathi et al., 2017).
Fluorescence Quenching Studies
- Boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid were examined for fluorescence quenching in alcohols, revealing insights into conformational changes and molecular interactions. This research aids in understanding molecular behavior in different environments (Geethanjali et al., 2015).
Safety And Hazards
“4-(3-Chloro-4-fluorophenoxy)aniline” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXCUIQPQNJTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenoxy)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

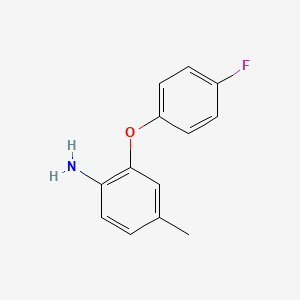
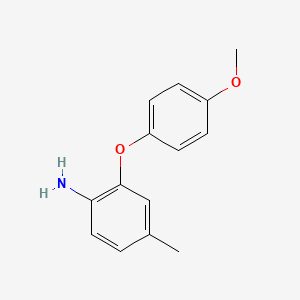
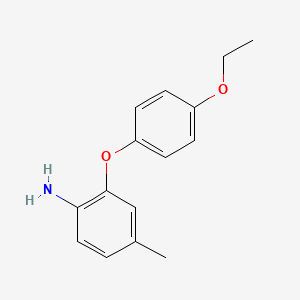
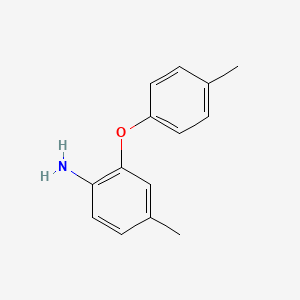
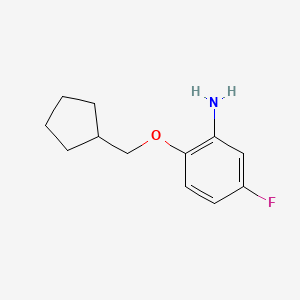
![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)
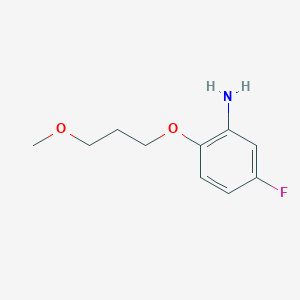

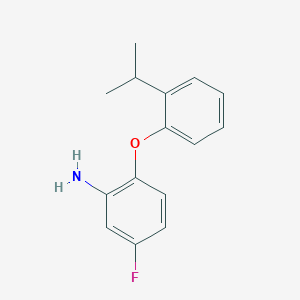
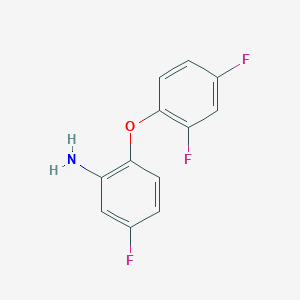
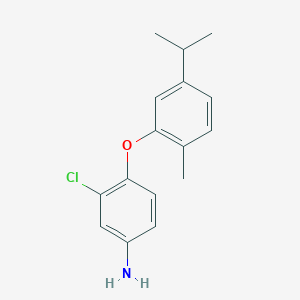
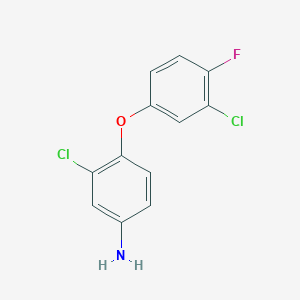
![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)
